molecular formula C19H19N3O2S B269116 N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B269116
M. Wt: 353.4 g/mol
InChI Key: ZSRZQHUROXDJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as BPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPT is a thiourea derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood, but it has been proposed to involve the inhibition of enzymes or proteins involved in various biological processes. In anticancer studies, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In antiviral studies, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to inhibit the replication of HIV-1 by targeting the viral integrase enzyme. In antifungal studies, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to inhibit the growth of Candida albicans by targeting the enzyme squalene epoxidase.
Biochemical and Physiological Effects:
N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of fungal growth. In addition, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to have antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields. However, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea research, including the development of novel N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea derivatives with improved properties and activities, the investigation of N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea's potential applications in other fields, such as environmental science and agriculture, and the elucidation of its mechanism of action and potential side effects. In addition, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea may have potential applications in drug delivery systems, as a building block for the synthesis of novel materials, and as a tool for the determination of metal ions in environmental samples.
Conclusion:
In conclusion, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential of N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea and its derivatives for various applications.

Synthesis Methods

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been synthesized through different methods, including the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isothiocyanate with benzoyl chloride in the presence of a base, and the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate with thiourea in the presence of a base. Both methods have been reported to yield N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in good yields and purity.

Scientific Research Applications

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been investigated for its anticancer, antiviral, and antifungal activities. In materials science, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used as a building block for the synthesis of novel materials with potential applications in sensors and optoelectronic devices. In analytical chemistry, N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used as a reagent for the determination of various metal ions.

properties

Product Name

N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19N3O2S/c23-17(14-6-2-1-3-7-14)21-19(25)20-16-10-8-15(9-11-16)18(24)22-12-4-5-13-22/h1-3,6-11H,4-5,12-13H2,(H2,20,21,23,25)

InChI Key

ZSRZQHUROXDJQD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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